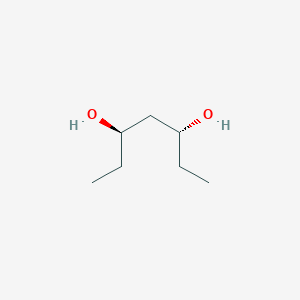

(3R,5R)-Heptane-3,5-diol

概要

説明

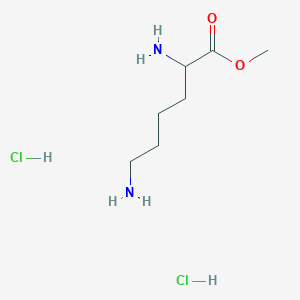

“(3R,5R)-Heptane-3,5-diol” is a chemical compound with the molecular formula C7H16O2 . It has a molecular weight of 132.20 g/mol . The IUPAC name for this compound is (3R,5R)-heptane-3,5-diol .

Synthesis Analysis

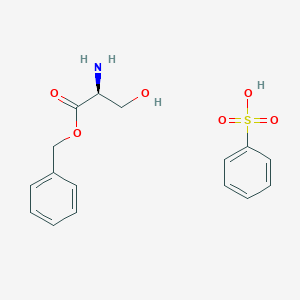

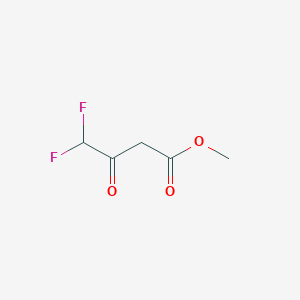

The synthesis of “(3R,5R)-Heptane-3,5-diol” has been reported in the literature. One approach involves the Mukaiyama aldol reaction . Another method involves a Sharpless kinetic resolution and an asymmetric epoxidation . The total synthesis of the compound was accomplished with a 30% overall yield in simple eight steps from commercially available trans-cinnamaldehyde .Molecular Structure Analysis

The molecular structure of “(3R,5R)-Heptane-3,5-diol” includes two hydroxyl groups attached to the third and fifth carbon atoms of a seven-carbon chain . The compound has two stereocenters, resulting in its (3R,5R) configuration .Physical And Chemical Properties Analysis

“(3R,5R)-Heptane-3,5-diol” has a molecular weight of 132.20 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 132.115029749 g/mol . The topological polar surface area is 40.5 Ų .科学的研究の応用

Synthesis and Chemical Properties

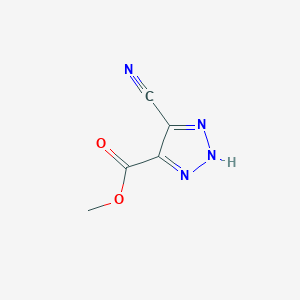

- Synthesis of Derivatives : An efficient method for synthesizing 2-substituted (+/-)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives has been developed, starting from 5-norborne-2-ol and employing a base-catalyzed methanolysis-rearrangement as a key transformation (Wang et al., 2001).

Applications in Organic Chemistry

- Ligands in Asymmetric Reactions : Derivatives of (3R,5R)-Heptane-3,5-diol, such as di-hydroxylated monoterpenes and hydroxy-nitrogenated compounds, have been used as chiral ligands in asymmetric Reformatsky reactions, demonstrating their potential in stereochemical control in organic synthesis (Ribeiro et al., 2008).

Pharmaceutical and Medicinal Chemistry

- Potential in Drug Synthesis : A novel method for synthesizing (1S,2R,3R,5R)-6,6-dimethyl-4-methylenebicyclo[3.1.1]heptane-2,3-diol, a valuable intermediate in the synthesis of potential anti-Parkinson drugs, has been proposed, demonstrating the significance of (3R,5R)-Heptane-3,5-diol derivatives in pharmaceutical research (Demidova et al., 2014).

Natural Products and Bioactive Compounds

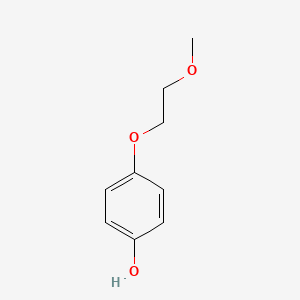

- Natural Occurrence and Synthesis : The compound (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol, a naturally occurring diarylheptanoid with bioactive properties, has been synthesized, highlighting the presence of (3R,5R)-Heptane-3,5-diol in nature and its relevance in the synthesis of bioactive compounds (Reddy et al., 2013).

Catalysis and Enantioselective Processes

- Use in Catalysis : Chiral camphor-based amino alcohols and aminodiols, incorporating (3R,5R)-Heptane-3,5-diol structures, have been developed for use in enantioselective processes, particularly in diethyl zinc addition to aldehydes, demonstrating the compound's utility in catalytic applications (Olubanwo et al., 2018).

Extraction and Separation Sciences

- Enhancement in Chelate Extraction : Research has shown that the presence of 3,5-dichlorophenol can significantly enhance the extraction of Fe(III) with acetylacetone in heptane, indicating the potential of heptane-3,5-dione derivatives in improving metal ion extraction processes (Katsuta et al., 1992).

Safety And Hazards

The safety data sheet for “(3R,5R)-Heptane-3,5-diol” suggests that it may cause irritation to the skin, eyes, and respiratory tract . In case of contact, it is recommended to rinse with water and consult a doctor . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

将来の方向性

特性

IUPAC Name |

(3R,5R)-heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWORYKVVNTRAW-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C[C@@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505367 | |

| Record name | (3R,5R)-Heptane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-Heptane-3,5-diol | |

CAS RN |

77291-90-8 | |

| Record name | (3R,5R)-Heptane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)